n-(3-(Tert-butyl)-1h-pyrazol-5-yl)-2-(methylsulfonyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide is a compound that features a tert-butyl group, a pyrazole ring, and a methylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide typically involves the reaction of tert-butyl-substituted pyrazole with a methylsulfonyl-propanamide precursor. One method involves the use of tert-butyl nitrite (TBN) as a practical carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions . Another approach includes the use of tert-butyl hydroperoxide for the preparation of tert-butyl esters from benzyl cyanides under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its unique reactivity pattern, which can influence the overall reactivity of the compound .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tert-butyl nitrite, tert-butyl hydroperoxide, and other oxidizing or reducing agents. Reaction conditions typically involve mild temperatures and the absence of metals or acids .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of tert-butyl hydroperoxide can lead to the formation of tert-butyl esters, while oxidation reactions may yield various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(3-(tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the pyrazole ring and methylsulfonyl group contribute to its overall chemical behavior . The compound may act as an intermediate in various chemical reactions, facilitating the formation of desired products through its unique reactivity pattern .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-butyl amides: These compounds share the tert-butyl group and amide functionality, making them structurally similar.
Tert-butyl esters: These compounds also feature the tert-butyl group and are used in similar synthetic applications.
Pyrazole derivatives: Compounds containing the pyrazole ring are structurally related and may exhibit similar reactivity patterns.
Uniqueness
N-(3-(Tert-butyl)-1H-pyrazol-5-yl)-2-(methylsulfonyl)propanamide is unique due to the combination of its tert-butyl group, pyrazole ring, and methylsulfonyl group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C11H19N3O3S |
---|---|
Molekulargewicht |
273.35 g/mol |
IUPAC-Name |
N-(5-tert-butyl-1H-pyrazol-3-yl)-2-methylsulfonylpropanamide |
InChI |
InChI=1S/C11H19N3O3S/c1-7(18(5,16)17)10(15)12-9-6-8(13-14-9)11(2,3)4/h6-7H,1-5H3,(H2,12,13,14,15) |
InChI-Schlüssel |
XOQSADHZJQIHND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=NNC(=C1)C(C)(C)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.